N-(3-chlorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N-(3-chlorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound belongs to the oxazolo[5,4-b]pyridine class, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves the cyclization of 2-amino-3-hydroxypyridine with 4-chlorobenzoic acid under specific conditions. The reaction is carried out in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl3), to facilitate the formation of the oxazole ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: NaOCH3 in methanol or KOtBu in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against resistant bacterial strains.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways. In cancer cells, it may induce apoptosis by targeting key signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Isoxazolo[4,5-b]pyridine derivatives: Known for their antibacterial and anticancer activities.
Indole derivatives: Exhibit a wide range of biological activities, including antiviral and anticancer properties.
Uniqueness
N-(3-chlorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide stands out due to its specific structural features, such as the presence of a chlorophenyl group and the oxazolo[5,4-b]pyridine core. These features contribute to its unique pharmacological profile and potential therapeutic applications.
Biological Activity
N-(3-chlorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide (CAS Number: 1190239-63-4) is a compound of interest due to its potential biological activity. This article provides a comprehensive overview of its synthesis, biological evaluation, mechanisms of action, and relevant case studies.
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₂ClN₃O₂ |
Molecular Weight | 301.73 g/mol |
CAS Number | 1190239-63-4 |
Synthesis
The synthesis of this compound typically involves the reaction of 3-chloroaniline with appropriate oxazolo-pyridine precursors under controlled conditions to ensure high yield and purity. The synthetic route may include steps such as condensation reactions and cyclization processes that are common in the preparation of heterocyclic compounds.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with oxazole and pyridine rings have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
A study evaluated a series of oxazolo-pyridine derivatives for their anticancer potential using in vitro assays. The results indicated that certain compounds significantly inhibited the growth of cancer cells at low micromolar concentrations. The mechanism of action was linked to the modulation of key signaling pathways involved in cell survival and apoptosis.
Antimicrobial Activity
In addition to anticancer properties, the compound has also been screened for antimicrobial activity. In vitro tests against Gram-positive and Gram-negative bacteria revealed that certain derivatives exhibited bacteriostatic effects comparable to established antibiotics. The time-growth kinetics approach demonstrated that these compounds could effectively inhibit bacterial growth at specific concentrations.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases and increasing reactive oxygen species (ROS) levels.
- Antibacterial Mechanism : Its interaction with bacterial cell membranes disrupts cellular integrity and function.
- Targeting Specific Proteins : The compound may inhibit specific proteins involved in cancer progression or bacterial survival.
Case Studies
- Cardioprotective Effects : A study investigated the cardioprotective effects of similar compounds in doxorubicin-induced cardiotoxicity models. Compounds demonstrated significant protection against oxidative stress-induced damage in cardiomyocytes.
- Antimicrobial Efficacy : Research on related oxazolo-pyridine derivatives showed effective antimicrobial activity against resistant strains of bacteria. These findings support the potential use of such compounds in treating infections caused by multidrug-resistant organisms.
Properties
IUPAC Name |
N-(3-chlorophenyl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2/c1-8-6-12(13-9(2)19-21-15(13)17-8)14(20)18-11-5-3-4-10(16)7-11/h3-7H,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHGJVHURBOLSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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